N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
Description
N-{2-[(3-Fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a phenyl group and a glycinamide linker modified with a 3-fluorobenzyl moiety.
Properties
Molecular Formula |
C20H23FN4O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-[(3-fluorophenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23FN4O2/c21-17-6-4-5-16(13-17)14-22-19(26)15-23-20(27)25-11-9-24(10-12-25)18-7-2-1-3-8-18/h1-8,13H,9-12,14-15H2,(H,22,26)(H,23,27) |
InChI Key |
VVYWTRPPDFDDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Piperazine-Carboxamide Analogues
Substituent Position and Physicochemical Properties
Compounds with fluorinated aryl groups exhibit variations in yield, melting point, and spectral properties depending on the substituent position:
- Trends :
Trifluoromethyl and Difluoro Derivatives
- N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide: Incorporates a trifluoromethyl group, enhancing lipophilicity. NMR data show distinct CF3 signals (δ 123–128 ppm in ¹³C) .
- 4-(3-(2,2-Difluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (55): Difluoro substitution results in a downfield ¹³C shift (δ 112.69 ppm, J = 261.9 Hz) .
Chlorinated and Heterocyclic Analogues
Chlorophenyl Derivatives
- Impact of Chlorine : Chlorine’s electron-withdrawing nature reduces yields compared to fluorine but improves thermal stability (higher melting points than fluorinated analogues) .
Benzo[b][1,4]oxazin-3(4H)-one Analogues
- Compound 54: Features a 2-fluoro-benzooxazinone moiety. ¹H NMR shows a doublet for CHF (δ 6.04 ppm, J = 51.8 Hz) .
- Compound 22e: Contains a 3-fluorophenyl group coupled to a benzooxazinone scaffold. Synthesized in 67% yield as a yellow oil, with NMR signals at δ 4.58 ppm (O-CH2-CO) .
Structural Analogues with Modified Backbones
- Extended linkers (e.g., glycyl groups) may enhance binding affinity but complicate synthesis .
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